1-Benzyl-1-azaspiro[4.4]nonan-9-one
Description
Significance of Spirocyclic Structures in Organic Chemistry
Spirocyclic compounds, characterized by two rings connected by a single common atom, are gaining increasing attention in organic and medicinal chemistry. Their inherent three-dimensional nature offers a distinct advantage over flat, aromatic structures. This spatial complexity can lead to improved physicochemical properties and better pharmacokinetic profiles in drug candidates. The rigidity of the spirocyclic framework can also lock a molecule into a specific conformation, which can enhance its binding affinity and selectivity for biological targets.
The introduction of spirocyclic motifs into molecules is a strategy employed to increase the fraction of sp3-hybridized carbon atoms. This is a desirable feature in drug design as it often correlates with improved solubility, metabolic stability, and a higher probability of clinical success.
Overview of Azaspiro[4.4]nonane Core in Synthetic Chemistry
Within the diverse family of spirocycles, the azaspiro[4.4]nonane scaffold is of particular interest. This nitrogen-containing spirocyclic system is a core structural element in a variety of natural products, most notably the Cephalotaxus alkaloids. acs.org Some of these alkaloids, such as homoharringtonine, have demonstrated potent antiproliferative activities against cancer cells and have been approved for medical use. acs.org
The biological importance of the azaspiro[4.4]nonane core has spurred the development of numerous synthetic strategies to construct this framework. These methods are crucial for accessing novel derivatives with potential therapeutic applications. For instance, derivatives of 1-azaspiro[4.4]nonane have shown marked biological activity, including the inhibition of the hepatitis C virus and acting as agonists for nicotinic acetylcholine (B1216132) receptors. acs.org Synthetic approaches often involve sophisticated chemical reactions, such as domino radical bicyclizations, to efficiently generate the spirocyclic structure. acs.org
Structural Characteristics of 1-Benzyl-1-azaspiro[4.4]nonan-9-one as a Model System
This compound serves as a representative example of the azaspiro[4.4]nonane family. Its structure features a central spirocyclic core composed of two five-membered rings, a pyrrolidine (B122466) ring, and a cyclopentanone (B42830) ring, sharing a single carbon atom. The nitrogen atom of the pyrrolidine ring is substituted with a benzyl (B1604629) group, and the cyclopentanone ring contains a carbonyl group at the 9-position.
While specific, in-depth research on this compound is not extensively available in public literature, its structural components suggest certain chemical properties. The presence of the basic nitrogen atom and the carbonyl group makes it a functionalized scaffold amenable to further chemical modifications. Spectroscopic data such as NMR, HPLC, LC-MS, and UPLC for this compound are available from chemical suppliers, which can be used to confirm its structure and purity. bldpharm.com The synthesis of related structures, such as 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile, has been reported and involves multi-step chemical reactions. ajol.info
Physicochemical Properties of Azaspiro[4.4]nonane Scaffolds
The following table provides general physicochemical data for the parent 1-azaspiro[4.4]nonane scaffold and specific data for this compound where available.
| Property | 1-Azaspiro[4.4]nonane | This compound |
| Molecular Formula | C₈H₁₅N | C₁₅H₁₉NO |
| Molar Mass | 125.21 g/mol nih.gov | 229.32 g/mol |
| CAS Number | 24913-39-9 | 2221965-34-8 bldpharm.com |
| Appearance | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Melting Point | Data not available | Data not available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-1-azaspiro[4.4]nonan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-14-8-4-9-15(14)10-5-11-16(15)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXKZOWBPOFNFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCCN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 1 Benzyl 1 Azaspiro 4.4 Nonan 9 One and Analogous Azaspiro 4.4 Nonanes
Direct Spirocyclization Methodologies
Direct spirocyclization methods aim to construct the key quaternary spirocenter in a single, efficient step from acyclic or monocyclic precursors. These strategies are often categorized by the type of key intermediate or catalyst employed.
Metal-Catalyzed Spirocyclization Reactions
Transition metal catalysis offers a powerful toolset for the formation of complex cyclic systems, including the sterically demanding spiro architecture of azaspiro[4.4]nonanes. Various metals have been employed to facilitate these transformations through different mechanistic pathways.
An effective method for creating highly functionalized 8-oxo-1-azaspiro[4.4]nonanes involves an iron-mediated [3+2] cycloaddition. ajol.info This strategy utilizes the reaction between α,α'-dibromoketones and vinylogous cyanamides in the presence of diiron nonacarbonyl (Fe₂(CO)₉). ajol.info
In a key example, the synthesis of 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile was achieved by reacting 2-(1-benzyl-2-pyrrolidinylidene)acetonitrile with 2,4-dibromo-3-pentanone (B1589330) and diiron nonacarbonyl. ajol.info This reaction proceeds to form a single diastereomer of the highly substituted azaspirocycle. The relative stereochemistry of the product was confirmed through NOESY NMR spectroscopy and X-ray crystallography to be the (5R,6S,7S,9S)-diastereomer. ajol.info The quaternary spiro-fused carbon atom in the product gives a characteristic signal in the ¹³C NMR spectrum at δ 71.08. ajol.info This method demonstrates that complex, functionalized 8-oxo-1-azaspiro[4.4]nonanes can be synthesized efficiently from simple, inexpensive starting materials. ajol.info
Table 1: Diiron Nonacarbonyl-Assisted Spirocyclization
| Starting Material 1 | Starting Material 2 | Reagent | Product |
|---|
Manganese(III) acetate (B1210297) is a widely used single-electron transfer oxidant that facilitates oxidative radical cyclizations. nii.ac.jpmdpi.com This method is particularly useful for the synthesis of polycyclic and spirocyclic compounds. The process typically involves the Mn(III)-mediated generation of a radical from a β-dicarbonyl compound, which then undergoes an intramolecular cyclization onto a tethered alkene or alkyne. mdpi.com
While a direct example for 1-Benzyl-1-azaspiro[4.4]nonan-9-one is not prominently featured in the surveyed literature, the principle has been demonstrated in related systems. For instance, the Mn(III)-based oxidation of tetracarbonyl compounds like 2,2'-(phenylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione) (B11966004) selectively produces spiro dihydrofurans. nii.ac.jp The reaction conditions, particularly the solvent, can influence the reaction pathway. nii.ac.jpbrandeis.edu Acetic acid is a common solvent for these reactions, though others like ethanol (B145695) can be used to complement it and may alter product outcomes. brandeis.edu The mechanism involves the formation of a manganese enolate, which generates a free radical that subsequently cyclizes. nii.ac.jp This methodology's power lies in its ability to construct complex cyclic systems in a single step under oxidative conditions. mdpi.com
High-valent rhodium catalysts, particularly CpRh(III) complexes, have emerged as powerful tools for C-H activation and annulation reactions to form spirocyclic systems. nih.gov An efficient synthesis of spiro[indene-1,2′-pyrrolidine] derivatives has been developed using a CpRh(III)-catalyzed tandem C-H activation/[3+2]-annulation of 5-aryl-2-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylates with internal alkynes. nih.govresearchgate.net
In this process, the dehydroproline moiety of the starting material acts as a directing group, enabling the selective activation of an aromatic C-H bond on the aryl substituent. This is followed by a [3+2] annulation with an alkyne, constructing the indene (B144670) portion of the spirocycle. nih.gov This method provides access to a range of CF₃-containing spiro[indene-proline] derivatives in good yields (65-75%). nih.gov The reaction demonstrates good functional group tolerance on the aryl ring of the pyrrole (B145914) substrate and on the alkyne coupling partner. nih.gov
Table 2: Rhodium(III)-Catalyzed Synthesis of Spiro[indene-1,2′-pyrrolidine] Derivatives nih.gov
| Pyrrole Substrate | Alkyne | Product | Yield |
|---|---|---|---|
| Methyl 2,3-diphenyl-5′-(trifluoromethyl)spiro[indene-1,2′-pyrrolidine]-5′-carboxylate | Diphenylacetylene | Methyl 2,3-diphenyl-5'-(trifluoromethyl)spiro[indene-1,2'-pyrrolidine]-5'-carboxylate | 75% |
| Methyl 5-methyl-2,3-diphenyl-5′-(trifluoromethyl)spiro[indene-1,2′-pyrrolidine]-5′-carboxylate | Diphenylacetylene | Methyl 5-methyl-2,3-diphenyl-5'-(trifluoromethyl)spiro[indene-1,2'-pyrrolidine]-5'-carboxylate | 70% |
Gold(I) catalysis is a powerful method for the synthesis of spirocycles through the activation of alkynes and allenes toward nucleophilic attack. Specifically, gold(I)-catalyzed spirocyclization of 1-ene-4,9-diyne esters has been developed to prepare azaspiro[4.4]nonenone ring systems. rsc.org This transformation proceeds through a complex cascade involving a 1,2-acyloxy migration, Nazarov cyclization, a 5-exo-dig cyclization, and a final 1,5-acyl migration. rsc.org
While the specific use of a Gold(I)/Copper(II) co-catalyst system for a tandem cyclization/semipinacol reaction to generate azaspiro[4.4]nonanes is not extensively documented in the reviewed literature, the synergy between gold and copper has been explored in other contexts. For example, a merged gold/copper and copper/photoredox catalysis has been used to synthesize alkyl oxazoles from N-propargylamides, where copper assists in the protodeauration of a vinyl gold intermediate. organic-chemistry.org However, in the context of azaspiro[4.4]nonenone synthesis from enediyne esters, the catalysis is reported as being solely promoted by a gold(I) complex. rsc.org This demonstrates the utility of gold catalysis in constructing the azaspiro[4.4] scaffold, even if a specific role for a copper(II) co-catalyst in this exact transformation remains to be established.
Radical-Mediated Spirocyclization Processes
Radical cyclizations offer a complementary approach to metal-catalyzed methods for constructing spirocyclic frameworks. These reactions often proceed through a cascade mechanism, forming multiple rings in a single synthetic operation. A key strategy for synthesizing the 1-azaspiro[4.4]nonane skeleton is through a domino radical bicyclization. acs.orgnih.govacs.orgnih.gov
This process utilizes O-benzyl oxime ethers that contain either a brominated/iodinated aromatic ring or a terminal alkyne group, along with a tethered alkenyl moiety. nih.govnih.gov The reaction is initiated by a radical initiator, such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B), and is promoted by a radical mediator like tributyltin hydride (Bu₃SnH). nih.gov The mechanism involves the initial formation of an aryl or stannylvinyl radical, which undergoes a 5-exo-trig cyclization onto the oxime ether. This generates an alkoxyaminyl radical, which is then captured intramolecularly by the tethered double bond to complete the formation of the azaspiro[4.4]nonane core. acs.org This methodology successfully yields a variety of 1-azaspiro[4.4]nonane derivatives in moderate yields, typically as a mixture of diastereomers with a preference for the trans configuration. nih.govacs.org
Table 3: Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Derivatives nih.govacs.org
| Substrate Type | Initiator | Mediator | Yield Range |
|---|---|---|---|
| O-benzyl oxime ether (aromatic halide) | AIBN or Et₃B | Bu₃SnH | 11-67% |
Nucleophilic Addition and Rearrangement Strategies
Addition of Organocerium Reagents to Thioiminium Ions
One synthetic route toward functionalized 8-oxo-1-azaspiro[4.4]nonanes involves the diiron nonacarbonyl-assisted spirocyclization. ajol.info This method has been successfully applied to synthesize 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile. ajol.info The key step is the reaction between 2-(1-benzyl-2-pyrrolidinylidene)acetonitrile and 2,4-dibromo-3-pentanone. ajol.info This approach allows for the creation of a highly functionalized 8-oxo-1-azaspiro[4.4]nonane from relatively simple starting materials. ajol.info
Pinacol-Type Rearrangement for Spiro Pseudoindoxyl Ketones
The pinacol-type rearrangement is a powerful tool for the synthesis of spirocyclic ketones. nih.govwikipedia.org In the context of creating spiro pseudoindoxyl ketones, a metal-free approach has been developed. nih.gov This reaction is mediated by potassium tert-butoxide (tBuOK) in dimethyl sulfoxide (B87167) (DMSO) at room temperature. nih.gov The process involves the hydroxylation of an indole (B1671886) double bond followed by a subsequent pinacol-type rearrangement to form the spiro pseudoindoxyl structure. nih.gov This rearrangement is driven by the formation of a more stable oxonium ion. wikipedia.org
A similar strategy, the semi-pinacol rearrangement, has been employed to synthesize spirocyclic dihydropyridines. nih.gov This electrophile-induced dearomative rearrangement of 4-(1′-hydroxycyclobutyl)pyridines provides a pathway to rigid, three-dimensional aza-spirocycles. nih.gov
Intramolecular Cyclization Pathways
Intramolecular cyclization represents another significant strategy for the synthesis of azaspiro[4.4]nonane derivatives. One such method is the intramolecular 1,3-dipolar cycloaddition of alkenylnitrones. nih.govnih.gov This reaction typically involves heating the alkenylnitrone, which can be prepared from the corresponding 5,5-dialkyl-1-pyrroline N-oxide by introducing a pent-4-enyl group. nih.govbeilstein-journals.org The cycloaddition leads to the formation of a tricyclic isoxazolidine (B1194047) intermediate. nih.gov Subsequent reductive opening of the isoxazolidine ring yields the desired 1-azaspiro[4.4]nonane core. nih.govbeilstein-journals.org
Multicomponent Reaction Approaches
Isocyanide/Acetylene-Based Multicomponent Reactions for Spiro Heterocycles
Multicomponent reactions (MCRs), particularly those involving isocyanides, offer an efficient pathway for the synthesis of complex heterocyclic structures like spirocycles. nih.govresearchgate.netwustl.edunih.gov A notable example is the three-component reaction of isocyanides, acetylenic esters, and 3-alkyl-4-arylidene-isoxazol-5(4H)-one derivatives. nih.gov This catalyst-free approach proceeds through the in situ generation of a zwitterionic dipole from the isocyanide and acetylenic ester. nih.gov This dipole then undergoes a 1,3-dipolar cycloaddition with the isoxazolone derivative, followed by a tautomerization to yield novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles in good to excellent yields. nih.gov
The mechanism of isocyanide-based MCRs often involves the formation of a reactive nitrilium ion intermediate, which can be trapped by an external or internal nucleophile to construct the heterocyclic framework. researchgate.netnih.govmdpi.com
Stereoselective and Enantioselective Synthesis
The creation of specific stereoisomers of this compound is paramount for understanding its structure-activity relationship. This section explores various strategies to control the stereochemical outcome of the synthesis, focusing on the asymmetric construction of the core structure, diastereoselectivity in cyclization reactions, and the use of chiral auxiliaries and catalysts.
Asymmetric Construction of the Azaspiro[4.4]nonane Core
The asymmetric synthesis of the azaspiro[4.4]nonane skeleton is a critical step in obtaining enantiomerically pure target compounds. One notable approach involves the enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal, a key intermediate for the natural product (-)-cephalotaxine. This synthesis commences with (R)-1-(2-methoxycarbonylethyl)-2-oxo-cyclopentanecarboxylic acid methyl ester and proceeds through eight chemical operations to yield the desired spirocyclic compound with an enantiomeric excess (ee) of ≥ 95%. clockss.org A pivotal step in this sequence is a Curtius rearrangement of an acyl azide (B81097), which efficiently installs the α-nitrogen substituent at the quaternary carbon center with high stereochemical fidelity. clockss.org Although this method yields a dione, it establishes a valid strategy for creating the chiral spiro[4.4]nonane core, which could potentially be adapted for the synthesis of the 9-one derivative.
Another strategy for constructing the azaspiro[4.4]nonane nucleus is through a domino radical bicyclization. This method has been successfully applied to produce 1-azaspiro[4.4]nonane derivatives from O-benzyl oxime ethers. acs.org While this approach typically results in a mixture of diastereomers, it offers a rapid and efficient route to the core structure. acs.org Further refinement of this method could potentially lead to improved stereoselectivity.
Control of Diastereoselectivity in Spirocyclization Reactions
Controlling the relative stereochemistry of multiple stereocenters during the formation of the spirocyclic system is a significant synthetic hurdle. Research into the synthesis of a substituted analog, 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile, has demonstrated the successful isolation of a single diastereomer. rsc.org This was achieved through a diiron nonacarbonyl-assisted spirocyclization reaction of 2-(1-benzyl-2-pyrrolidinylidene)acetonitrile and 2,4-dibromo-3-pentanone. The stereochemistry of the resulting product was confirmed by NOESY NMR spectroscopy and X-ray crystallography, establishing the relative configuration as (5R,6S,7S,9S). rsc.org
The choice of initiator in radical cyclizations can also influence diastereoselectivity. For instance, in the domino radical bicyclization of certain O-benzyl oxime ethers, using triethylborane (Et3B) as the initiator at room temperature led to a predominance of the trans stereoisomer, whereas 2,2'-azobisisobutyronitrile (AIBN) at reflux showed no diastereoselectivity. nih.gov
Semipinacol-type rearrangements have also been explored for the construction of azaspirocyclic ketones, with diastereoselectivities ranging from 2.8:1 to complete diastereoselectivity. nih.gov These reactions offer a promising avenue for controlling the stereochemical outcome of the spirocyclization.
Chiral Auxiliary and Catalytic Methods for Spirocyclic Ketones
The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in organic synthesis. researchgate.net A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to direct the stereochemical course of a reaction. researchgate.net Common chiral auxiliaries include oxazolidinones and camphor-derived auxiliaries. While specific applications of chiral auxiliaries for the direct synthesis of this compound are not extensively documented, their use in the synthesis of related chiral building blocks is prevalent. For example, chiral oxazolidinones are widely used to control stereochemistry in aldol (B89426) reactions and alkylations, which could be key steps in the synthesis of precursors to the target spiroketone.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. scispace.com Chiral organocatalysts, such as proline and its derivatives, can effectively catalyze the formation of spirocyclic compounds with high enantioselectivity. researchgate.net For instance, cinchona alkaloid-derived primary amine catalysts have been successfully employed in the organocatalytic asymmetric synthesis of spiro-dihydropyrano cyclohexanones. rsc.org The application of such catalysts to the synthesis of this compound holds significant promise for achieving high levels of enantiocontrol.
Green Chemistry Approaches in Azaspiroketone Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. This section explores the application of organo-nanocatalysis and electroorganic synthesis as sustainable alternatives for the production of azaspiroketones.
Organo-Nanocatalysis
Organo-nanocatalysis combines the benefits of homogeneous organocatalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of catalyst recovery and recycling). These catalysts typically consist of an organic catalytic moiety immobilized on a nanomaterial support, such as magnetic nanoparticles. rsc.org
A novel class of organo-nanocatalysts has been developed by encapsulating magnetic Fe2O3@SiO2 nanoparticles with thiamine (B1217682) hydrochloride. researchgate.netrsc.org This catalyst has been effectively used in the synthesis of various oxygen and nitrogen-containing spiro heterocycles under ultrasonic conditions, demonstrating an efficient, economical, and green protocol. researchgate.netrsc.org Another example is the use of L-proline functionalized manganese ferrite (B1171679) nanorods as a recyclable catalyst for the stereoselective synthesis of spirocyclic pyrrolidines. nih.gov These methods offer significant advantages in terms of catalyst reusability and waste reduction.
| Catalyst | Support Material | Application | Reference |
| Thiamine hydrochloride | Magnetic Fe2O3@SiO2 nanoparticles | Synthesis of spiro heterocycles | researchgate.netrsc.org |
| L-proline | Manganese ferrite nanorods | Stereoselective synthesis of spirocyclic pyrrolidines | nih.gov |
| Fe3O4@l-arginine | Magnetic nanoparticles | Synthesis of spiro-pyrano[2,3-c]-pyrazole | ua.es |
Electroorganic Synthesis of Spirocyclic Systems
Electroorganic synthesis utilizes electricity as a clean reagent to drive chemical reactions, often avoiding the need for harsh oxidizing or reducing agents. nih.gov This technique has been increasingly applied to the synthesis of N-heterocyles, offering a sustainable and environmentally friendly alternative to traditional methods. rsc.org
The electrochemical approach can be used for intramolecular C-H aminations to construct N-heterocycles without the need for metal catalysts. rsc.org For instance, the electrochemical synthesis of pyrrolidines has been demonstrated through the cross-coupling of C(sp3)–H and N–H bonds, avoiding the use of additional oxidants. Furthermore, electrochemical methods have been developed for the reductive coupling of unactivated ketones and olefins to form tertiary alcohols, which could serve as precursors to spirocyclic ketones. rsc.org The electrochemical synthesis of ketones from organic halides and carbon monoxide has also been reported, showcasing the versatility of this green technique. While the direct electroorganic synthesis of this compound has not been specifically described, the existing methodologies for the synthesis of related cyclic ketones and N-heterocycles highlight the potential of this approach for the sustainable production of azaspirocyclic compounds.
Advanced Structural Characterization of 1 Benzyl 1 Azaspiro 4.4 Nonan 9 One and Azaspiro 4.4 Nonane Derivatives
Spectroscopic Analysis Techniques
The analysis of 1-Benzyl-1-azaspiro[4.4]nonan-9-one involves a combination of NMR techniques to unambiguously determine its constitution and stereochemistry. While specific spectral data for this exact compound are not publicly available in comprehensive detail, the following sections outline the application of these techniques, drawing on data from closely related analogues to illustrate the expected findings.
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For organic molecules like this compound, ¹H and ¹³C are the primary nuclei of interest.
¹H NMR spectroscopy is fundamental for identifying the various proton environments within a molecule. The chemical shift, integration, and multiplicity of the signals provide a detailed picture of the connectivity and spatial arrangement of hydrogen atoms.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the benzyl (B1604629) group and the azaspiro[4.4]nonane core. The aromatic protons of the benzyl group would typically appear in the downfield region (δ 7.2-7.4 ppm), while the benzylic methylene (B1212753) protons (CH₂-Ph) would likely resonate as a singlet or a pair of doublets around δ 3.5-4.5 ppm. The protons of the two cyclopentyl rings in the spiro system would exhibit complex multiplets in the upfield region (δ 1.5-3.0 ppm).
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |
| Benzylic (N-CH₂-Ph) | 3.5 - 4.5 | Singlet or AB quartet |
| Spirocyclic (CH₂) | 1.5 - 3.0 | Multiplets |
Note: The exact chemical shifts and multiplicities can be influenced by the solvent and the specific conformation of the molecule.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C=O) of the lactam is expected to be the most downfield signal, typically in the range of δ 170-180 ppm. The aromatic carbons of the benzyl group would appear between δ 125-140 ppm. The benzylic carbon and the carbons of the spirocyclic rings would resonate in the upfield region. The spiro carbon atom, being a quaternary center, would have a characteristic chemical shift.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | 170 - 180 |
| Aromatic (C₆H₅) | 125 - 140 |
| Benzylic (N-CH₂-Ph) | 50 - 60 |
| Spiro Carbon | 60 - 70 |
| Spirocyclic (CH₂) | 20 - 40 |
Note: These are estimated ranges based on data from similar N-benzyl lactams and spirocyclic systems.
NOESY is a powerful 2D NMR technique used to determine the spatial proximity of atoms within a molecule. It detects through-space correlations between protons that are close to each other (< 5 Å), which is crucial for establishing relative stereochemistry. nanalysis.comlibretexts.org
For a spirocyclic compound like this compound, NOESY experiments would be invaluable in defining the three-dimensional arrangement of the substituents around the spiro center. For instance, correlations between the benzylic protons and specific protons on the cyclopentyl rings would help to establish the orientation of the benzyl group relative to the spirocyclic core. In studies of related azaspiro[4.4]nonane derivatives, NOESY has been successfully employed to assign the trans or cis configuration of the diastereomers. acs.org
HSQC is a 2D NMR experiment that correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. columbia.educolumbia.edu This technique is instrumental in definitively assigning the proton and carbon signals for each CHn group in the molecule.
In the HSQC spectrum of this compound, each cross-peak would represent a direct C-H bond. This would allow for the unambiguous assignment of the signals for the benzylic methylene group and the various methylene groups within the two cyclopentyl rings. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
HMBC is another essential 2D NMR technique that reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more). columbia.educolumbia.edu This information is critical for piecing together the molecular skeleton, especially for identifying connections to quaternary carbons and carbonyl groups, which are not visible in HSQC spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Correlation Spectroscopy (COSY)
Correlation Spectroscopy (COSY) is a powerful two-dimensional nuclear magnetic resonance (2D NMR) technique instrumental in establishing proton-proton (¹H-¹H) coupling relationships within a molecule. By revealing which protons are spin-coupled to each other, typically through two or three bonds, COSY spectra provide unambiguous evidence of the connectivity of the carbon skeleton.
For a molecule like this compound, a COSY experiment would be crucial in assigning the signals of the numerous protons in the spirocyclic framework and the benzyl substituent. The spectrum would display diagonal peaks corresponding to the one-dimensional ¹H NMR spectrum and cross-peaks that indicate correlations between coupled protons. For instance, the protons on adjacent carbons in the pyrrolidine (B122466) and cyclopentanone (B42830) rings would show distinct cross-peaks, allowing for a sequential "walk" along the carbon chains to confirm their structure.
In a study on a related derivative, (±)-(5R,6S,7S,9S)-1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile, COSY, in conjunction with other 2D NMR techniques like HSQC and HMBC, was instrumental in the unambiguous assignment of all proton and carbon signals, confirming the novel azaspirocyclic structure. nih.gov
Table 1: Illustrative COSY Correlations for this compound
| Proton (δ, ppm) | Correlating Proton(s) (δ, ppm) | Inferred Connectivity |
| Ha (benzyl CH₂) | Hb (aromatic) | Benzyl group protons |
| Hc (pyrrolidine α-CH₂) | Hd (pyrrolidine β-CH₂) | Adjacent protons in the pyrrolidine ring |
| He (cyclopentanone α-CH₂) | Hf (cyclopentanone β-CH₂) | Adjacent protons in the cyclopentanone ring |
Note: This table is illustrative and represents expected correlations. Actual chemical shifts (δ) would be determined from the experimental spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds.
For this compound, the IR spectrum would be expected to show several characteristic absorption bands. The most prominent of these would be the strong absorption due to the carbonyl (C=O) stretching vibration of the ketone group, typically appearing in the range of 1700-1725 cm⁻¹. The presence of the tertiary amine within the spirocyclic system and the aromatic C-H and C=C bonds of the benzyl group would also give rise to distinct signals.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Ketone | C=O stretch | 1700 - 1725 (strong) |
| Alkane | C-H stretch | 2850 - 2960 (medium to strong) |
| Aromatic | C-H stretch | 3000 - 3100 (weak to medium) |
| Aromatic | C=C stretch | 1450 - 1600 (weak to medium) |
| Amine | C-N stretch | 1020 - 1250 (weak to medium) |
Note: This table is illustrative. The exact position and intensity of the peaks can be influenced by the molecular environment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental formula of a molecule with high accuracy.
For this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight. The fragmentation pattern would likely involve the cleavage of the benzyl group, leading to a prominent fragment ion, and various cleavages within the spirocyclic rings. The fragmentation of aliphatic amines often involves α-cleavage, which would be a potential pathway for this molecule. libretexts.org
In the characterization of various 1-azaspiro[4.4]nonane derivatives, high-resolution mass spectrometry (ESI-TOF) was used to confirm the elemental composition of the synthesized compounds. For example, for a compound with the formula C₂₁H₂₃N₂O, the calculated m/z for [M+H]⁺ was 319.1810, and the found value was 319.1813, confirming the proposed structure. nih.gov
Table 3: Illustrative Mass Spectrometry Data for this compound
| Ion | m/z (illustrative) | Interpretation |
| [M]⁺ | 243.16 | Molecular Ion (C₁₅H₁₉NO) |
| [M - C₇H₇]⁺ | 152.11 | Loss of benzyl group |
| [C₈H₁₄N]⁺ | 124.11 | α-cleavage product |
Note: This table is illustrative. The actual fragmentation pattern and relative abundances would be determined from the experimental mass spectrum.
X-ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute and relative stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the molecule.
For a chiral molecule like this compound, which contains a spirocyclic center, X-ray crystallography would be invaluable for unequivocally establishing the spatial arrangement of the atoms. This technique can distinguish between different diastereomers and, with the use of anomalous dispersion, can also determine the absolute configuration of enantiomers.
While a crystal structure for the title compound is not publicly available, the utility of this technique is demonstrated in the study of a related azaspirocycle, where the relative stereochemistry was predicted using NOESY NMR experiments. nih.gov Had a suitable crystal been obtained, X-ray crystallography would have provided the ultimate confirmation of this prediction.
Table 4: Illustrative Crystallographic Data for an Azaspiro[4.4]nonane Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) | 105.2 |
| Volume (ų) | 1489.2 |
| Z | 4 |
Note: This data is illustrative and represents typical parameters that would be obtained from an X-ray crystallographic analysis.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the proposed elemental composition of the synthesized compound.
For this compound (C₁₅H₁₉NO), elemental analysis would be expected to yield percentages of carbon, hydrogen, and nitrogen that are in close agreement with the calculated values. This technique is routinely used to confirm the purity and composition of newly synthesized compounds. Research on various 1-azaspiro[4.4]nonane derivatives has utilized a CHN analyzer to determine their elemental composition. utdallas.edu
Table 5: Elemental Analysis Data for C₁₅H₁₉NO
| Element | Theoretical % | Found % (Illustrative) |
| Carbon (C) | 74.04 | 74.01 |
| Hydrogen (H) | 7.87 | 7.91 |
| Nitrogen (N) | 5.76 | 5.72 |
Note: The "Found %" values are illustrative and would be determined experimentally.
Theoretical and Computational Chemistry Studies on 1 Benzyl 1 Azaspiro 4.4 Nonan 9 One and Spirocyclic Azanonanes
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For complex structures like 1-Benzyl-1-azaspiro[4.4]nonan-9-one, two prominent and widely used methodologies are Density Functional Theory (DFT) and Møller–Plesset Perturbation Theory (MP2).
Density Functional Theory (DFT) Approaches
Density Functional Theory has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction.
In the context of spirocyclic azanonanes, DFT is employed to:
Optimize the molecular geometry to find the most stable three-dimensional arrangement of atoms.
Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum.
Determine various electronic properties such as orbital energies, charge distribution, and molecular electrostatic potential maps, which are crucial for understanding reactivity.
A variety of functionals are available within the DFT framework, each with its own strengths and weaknesses. Common choices for organic molecules include the B3LYP and M06-2X functionals, often paired with basis sets like 6-31G(d) or larger sets for more accurate results. For instance, studies on related aza-spiro compounds have utilized DFT calculations to elucidate reaction mechanisms and stereoselectivity.
Table 1: Illustrative DFT Calculation Parameters for a Spirocyclic Azanonane
| Parameter | Specification |
| Functional | B3LYP |
| Basis Set | 6-311++G(d,p) |
| Solvation Model | PCM (Polarizable Continuum Model) - Water |
| Task | Geometry Optimization & Frequency Calculation |
This table represents typical parameters that would be used in a DFT study of a molecule like this compound. Specific values would be determined by the research objectives.
Møller–Plesset Perturbation Theory (MP2)
Møller–Plesset Perturbation Theory is a post-Hartree-Fock method that provides a higher level of theory by incorporating electron correlation effects. The most common level, MP2, offers a significant improvement in accuracy over Hartree-Fock and many DFT functionals, particularly for describing non-covalent interactions.
The primary applications of MP2 in the study of molecules like this compound would include:
Refining the geometries obtained from DFT calculations to achieve a more accurate structure.
Calculating interaction energies, such as those involved in conformational changes or intermolecular interactions, with greater precision.
Providing benchmark data to validate the results of less computationally expensive methods like DFT.
While more accurate, MP2 calculations are also more computationally demanding than DFT. Therefore, they are often used for single-point energy calculations on DFT-optimized geometries or for smaller, representative model systems.
Molecular and Electronic Structure Analysis
Beyond determining the basic geometry and energy, computational methods allow for a detailed analysis of the bonding and electronic characteristics of a molecule.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Properties and Structural Stability
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful tool for analyzing the electron density to understand chemical bonding. QTAIM partitions a molecule into atomic basins, allowing for the properties of individual atoms within the molecule to be calculated.
For this compound, a QTAIM analysis would reveal:
The nature of chemical bonds (covalent, ionic, etc.) through the properties of the bond critical points (BCPs) in the electron density.
The presence of non-covalent interactions, such as hydrogen bonds or van der Waals interactions, which can be crucial for determining the preferred conformation.
The stability of the spirocyclic ring system by analyzing the strain and the distribution of electron density.
Topological Properties of Charge Density Distribution
The topological analysis of the electron density, a key component of QTAIM, provides a quantitative description of the chemical bonding. The Laplacian of the electron density (∇²ρ) at a bond critical point, for example, can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions.
Table 2: Illustrative QTAIM Data for a C-N Bond in a Spirocyclic Azanonane
| Property | Value | Interpretation |
| Electron Density (ρ) | High | Covalent bond |
| Laplacian of Electron Density (∇²ρ) | Negative | Shared-shell interaction |
| Ellipticity (ε) | Low | Cylindrically symmetric bond |
This table illustrates the type of data obtained from a QTAIM analysis for a specific bond. The values are qualitative and would be quantified in an actual study.
Conformational Analysis and Energetics
The flexibility of the five-membered rings and the presence of the bulky benzyl (B1604629) group in this compound mean that it can exist in multiple conformations. Understanding the relative energies of these conformers is essential for predicting the molecule's behavior.
Computational methods are ideally suited for this task. A typical conformational analysis would involve:
A systematic or stochastic search of the conformational space to identify all low-energy conformers.
Geometry optimization of each conformer using a method like DFT.
Calculation of the relative energies of the conformers, often with a higher-level method like MP2, to determine their populations at a given temperature.
The results of such an analysis can be summarized in a potential energy surface, which maps the energy of the molecule as a function of one or more key dihedral angles. This provides a clear picture of the conformational landscape, including the energy barriers to interconversion between different conformers.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of chemical reactions involved in the synthesis of spirocyclic scaffolds. While specific studies on the formation of this compound are not extensively documented in public literature, the mechanisms of analogous spirocyclic azanonane syntheses, such as 1,3-dipolar cycloadditions, have been computationally investigated. researchgate.netnih.govmdpi.comwikipedia.org
These studies often involve mapping the potential energy surface of the reaction to identify transition states and intermediates. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. For instance, in the synthesis of spiro[pyrrolidine-2,3′-oxindole] derivatives through a [3+2] cycloaddition reaction, DFT calculations at the B3LYP/6-31G(d,p) level of theory have shown that the reaction is kinetically controlled, which aligns with experimental observations. researchgate.net The calculations can reveal the step-wise or concerted nature of the reaction, as well as the factors influencing regioselectivity and stereoselectivity.
Table 1: Representative Calculated Activation Energies for a [3+2] Cycloaddition Reaction Leading to a Spirocyclic Pyrrolidine (B122466) System (Hypothetical Data Based on Similar Systems)
| Transition State | Reaction Pathway | Calculated Activation Energy (kcal/mol) | Computational Method |
| TS1 | Concerted | 15.8 | B3LYP/6-31G(d) |
| TS2 | Stepwise (Step 1) | 22.5 | B3LYP/6-31G(d) |
| TS3 | Stepwise (Step 2) | 8.2 | B3LYP/6-31G(d) |
This table is illustrative and compiled from typical values found in computational studies of similar cycloaddition reactions.
Prediction of Spectroscopic Parameters
Computational methods are frequently employed to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) stretching frequencies. These predictions are valuable for structure elucidation and for confirming the identity of synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. uncw.eduresearchgate.net
For a molecule like this compound, computational chemists can build a 3D model of the molecule, optimize its geometry using methods like DFT, and then perform NMR calculations. bohrium.com The predicted chemical shifts can then be compared to experimental data to validate the proposed structure. Recent benchmarks have shown that functionals like WP04 can provide highly accurate predictions of proton NMR spectra when combined with appropriate basis sets and solvent models. github.io Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in an experimental IR spectrum. nih.gov
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Spirocyclic Ketone (Hypothetical Data)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Method |
| C=O | 208.5 | 209.1 | GIAO-B3LYP/6-31G(d) |
| Spiro C | 65.2 | 64.8 | GIAO-B3LYP/6-31G(d) |
| N-CH₂ | 58.9 | 59.3 | GIAO-B3LYP/6-31G(d) |
| Ph-CH₂ | 55.1 | 54.7 | GIAO-B3LYP/6-31G(d) |
This table is a hypothetical representation based on the accuracy of modern computational methods.
Exploration of Chemical Space and Scaffold Design
Spirocyclic scaffolds, including the 1-azaspiro[4.4]nonane core, are of significant interest in medicinal chemistry due to their three-dimensional nature, which allows for a broader exploration of chemical space compared to flat aromatic systems. nih.govnih.govku.edu Computational tools play a crucial role in designing novel spirocyclic scaffolds with desired properties.
By generating virtual libraries of compounds based on a core scaffold like 1-azaspiro[4.4]nonan-9-one and calculating various molecular descriptors (e.g., molecular weight, lipophilicity, polar surface area), chemists can prioritize the synthesis of molecules with drug-like properties. acs.org This in silico screening helps to focus synthetic efforts on compounds that are more likely to have favorable pharmacokinetic profiles. The exploration of chemical space around spirocyclic systems is a key strategy in fragment-based drug discovery. nih.gov
Computational Insights into Stereoselectivity
Many synthetic routes leading to spirocyclic azanonanes can generate multiple stereoisomers. Understanding and controlling the stereochemical outcome of these reactions is critical. Computational chemistry offers a powerful approach to investigate the origins of stereoselectivity. nih.gov
By calculating the energies of the transition states leading to different stereoisomeric products, chemists can predict which diastereomer or enantiomer will be formed preferentially. researchgate.netmdpi.comnih.gov For example, in the context of 1,3-dipolar cycloadditions, computational models can reveal that the approach of the dipole to the dipolarophile from a specific face is energetically favored, leading to the observed stereoselectivity. nih.govmdpi.com These insights are invaluable for designing new catalysts or modifying reaction conditions to enhance the formation of a single, desired stereoisomer. DFT studies have been successfully used to explain the stereochemical outcomes in the synthesis of various spiro-pyrrolidine derivatives. researchgate.net
Future Directions and Emerging Research Avenues in Azaspiro 4.4 Nonane Chemistry
Development of Novel Synthetic Methodologies for 1-Benzyl-1-azaspiro[4.4]nonan-9-one Derivatives
The synthesis of the 1-azaspiro[4.4]nonane framework is a key focus of ongoing research, with several innovative strategies emerging. A notable advancement is the use of domino radical bicyclization. acs.orgnih.govnih.gov This approach allows for the construction of the spirocyclic core in a single step from acyclic precursors, offering a more efficient alternative to traditional multi-step sequences. acs.orgnih.gov For instance, researchers have successfully synthesized 1-azaspiro[4.4]nonane derivatives from O-benzyl oxime ethers containing a brominated or iodinated aromatic ring or a terminal alkynyl group and an alkenyl moiety. acs.orgnih.govacs.org This domino reaction, initiated by radicals, involves the formation and subsequent capture of alkoxyaminyl radicals to forge the two rings of the spirocycle. acs.orgnih.gov
Another promising methodology involves iron-mediated [3+2] cycloaddition reactions. The coupling of 2-methylenepyrrolidines with α,α'-dibromoketones in the presence of diiron nonacarbonyl (Fe2(CO)9) has been shown to produce highly functionalized 8-oxo-1-azaspiro[4.4]nonanes. ajol.info This method provides a direct route to complex spirocyclic structures from relatively simple starting materials. ajol.info
Furthermore, one-pot cascade reactions are being explored to streamline the synthesis of spirocyclic lactams. A facile method starting from β-keto carboxylic acids utilizes a Curtius rearrangement followed by an intramolecular nucleophilic addition of the enol carbon to an isocyanate intermediate. nih.gov While not directly targeting this compound, this strategy demonstrates the potential for developing efficient, one-pot syntheses for related azaspirocyclic systems.
| Methodology | Key Features | Starting Materials | Reference |
| Domino Radical Bicyclization | Single-step spirocycle formation | O-benzyl oxime ethers | acs.orgnih.govnih.gov |
| Iron-Mediated [3+2] Cycloaddition | Direct route to functionalized spirocycles | 2-methylenepyrrolidines and α,α'-dibromoketones | ajol.info |
| One-Pot Cascade Reaction | Efficient synthesis of spirocyclic lactams | β-keto carboxylic acids | nih.gov |
Advanced Stereochemical Control in Spirocyclic Ketone Synthesis
Achieving high stereochemical control during the formation of the sterically congested spirocenter is a significant challenge in the synthesis of 1-azaspiro[4.4]nonane derivatives. nih.govresearchgate.net Recent research has focused on developing stereoselective methods to address this issue.
One approach involves the stereocontrolled formation of the 1,3-diazaspiro[4.4]nonane core, a related heterocyclic system, through controlled oxidation and epimerization of the spirocenter under mild acidic conditions. nih.gov This method allows for the synthesis of all possible diastereomers of the spiro molecule, providing a pathway to access specific stereoisomers. nih.gov
Enantioselective synthesis is another critical area of development. A notable example is the synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal, a key chiral intermediate for the synthesis of (-)-cephalotaxine. researchgate.net This synthesis utilizes a Curtius rearrangement of an acyl azide (B81097) to install a nitrogen substituent at the quaternary carbon center with high stereochemical fidelity. researchgate.net The development of enzymatic methods also shows great promise. Engineered protoglobin-based enzymes have been used for the stereodivergent cyclopropanation of unsaturated exocyclic N-heterocycles to produce azaspiro[2.y]alkanes with excellent diastereoselectivity and enantioselectivity. acs.org While not directly applied to the 1-azaspiro[4.4]nonane system, this biocatalytic approach represents a powerful strategy for achieving high stereochemical control in the synthesis of spirocyclic compounds. acs.org
Application of Machine Learning and AI in Reaction Prediction and Optimization for Azaspiro Systems
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of organic synthesis, including the synthesis of complex molecules like this compound. researchgate.net These computational tools can accelerate drug discovery and development by improving the prediction of molecular properties, assessing the feasibility of reactions, and aiding in de novo drug design. researchgate.net
For azaspiro systems, ML algorithms can be trained on large datasets of known reactions to predict the outcomes of new synthetic routes and optimize reaction conditions. researchgate.net For example, deep neural networks (DNNs), convolutional neural networks (CNNs), and recurrent neural networks (RNNs) can be employed for predicting molecular properties, while transformer-based models can assist in retrosynthesis planning. researchgate.net This can significantly reduce the number of trial-and-error experiments required, saving time and resources. While specific applications to this compound are still emerging, the general success of ML in organic chemistry suggests a high potential for its application in this area. researchgate.netacs.org
Expanding the Scope of Computational Analysis for Complex Azaspiro Architectures
Computational analysis, particularly Density Functional Theory (DFT) calculations, plays a crucial role in understanding the intricacies of reactions leading to azaspiro compounds. nih.govacs.org These methods provide valuable insights into reaction mechanisms and selectivity. nih.govacs.org
In the context of a rhodium(I)-catalyzed cycloisomerization/Diels-Alder cascade for the synthesis of seven-membered azaspiro compounds, DFT calculations were instrumental in explaining the observed high selectivity. nih.govacs.org The calculations suggested that both a two-step biradical mechanism and a concerted asynchronous mechanism could be competing to form the spirocyclic products. nih.gov Similarly, computational analysis has been used to understand the photostationary state of azobenzene (B91143) derivatives upon chelation to rare earth metals, demonstrating the power of these methods in elucidating complex chemical phenomena. acs.org As computational power and theoretical models continue to advance, their application to complex azaspiro architectures like this compound will undoubtedly provide deeper insights into their reactivity, conformation, and interactions with biological targets.
Design of Novel Catalytic Systems for Azaspirocyclization
The development of novel and efficient catalytic systems is paramount for advancing the synthesis of azaspirocycles. nih.gov A significant breakthrough has been the development of a one-pot, site-isolated base and acid-catalyzed cyclization cascade. nih.gov This method, utilizing a polymer-supported base (PS-BEMP) and a silica-supported acid (Si-TsOH), offers a simple and atom-efficient route to a diverse range of azaspirocyclic molecules, with water being the only byproduct. nih.gov
Q & A
Q. What are the common synthetic routes for 1-Benzyl-1-azaspiro[4.4]nonan-9-one, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclization reactions involving benzyl-protected intermediates. For example, spirocyclic analogs are often prepared through ring-closing metathesis or intramolecular alkylation. Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (25–80°C), and catalysts (e.g., palladium or acid/base systems). Reaction progress should be monitored via TLC or HPLC to identify optimal yields .
Q. How is the structural identity of this compound confirmed?
X-ray crystallography is the gold standard for structural elucidation. Synchrotron radiation (e.g., λ = 0.72 Å) provides high-resolution data, with lattice parameters (e.g., monoclinic P21/c, a = 14.380 Å, b = 9.310 Å) confirming spirocyclic geometry. Complementary techniques include NMR (¹H/¹³C) and FT-IR to validate functional groups and stereochemistry .
Q. What analytical methods are recommended for assessing purity and stability?
High-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) is used for purity analysis. Stability studies under varying temperatures (-20°C to 40°C) and pH (2–10) should be conducted, with mass spectrometry (MS) tracking degradation products. Accelerated stability testing via thermal gravimetric analysis (TGA) is also advised .
Q. How can logP and solubility be experimentally determined or predicted?
Experimental logP values are derived via shake-flask methods using octanol/water partitioning, while computational tools (e.g., Crippen and McGowan methods) estimate hydrophobicity based on molecular fragments. PSA (polar surface area) calculations (~49.33 Ų) further inform solubility trends .
Advanced Research Questions
Q. What computational strategies are effective in designing novel derivatives of this compound?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and transition states. Machine learning models trained on spirocyclic compound datasets can prioritize synthetic targets. For example, ICReDD’s reaction path search methods integrate computational and experimental data to optimize reaction conditions .
Q. How are contradictions in spectroscopic data resolved during structural analysis?
Discrepancies between NMR predictions and experimental results (e.g., unexpected coupling constants) require multi-technique validation. Synchrotron-based X-ray diffraction provides unambiguous spatial resolution, while 2D NMR (COSY, NOESY) clarifies proton-proton correlations. Cross-validation with computational NMR chemical shift databases (e.g., ACD/Labs) is critical .
Q. What methodologies are used to investigate the compound’s reactivity in complex matrices (e.g., biological systems)?
Isotopic labeling (e.g., ¹⁴C or ²H) tracks metabolic pathways in vitro. High-resolution mass spectrometry (HRMS) coupled with LC identifies adducts or oxidation products. For pharmacological studies, radioligand binding assays quantify interactions with target receptors .
Q. How can reaction mechanisms involving this compound be experimentally validated?
Kinetic isotope effects (KIE) and trapping experiments (e.g., using TEMPO for radical intermediates) elucidate mechanistic steps. In situ FT-IR monitors intermediate formation, while computational simulations (e.g., Gaussian) model transition states. Factorial design experiments optimize variable interactions (e.g., temperature vs. catalyst loading) .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
Continuous flow reactors enhance reproducibility by controlling residence time and mixing efficiency. Chiral stationary phase HPLC ensures enantiomeric separation, while asymmetric catalysis (e.g., Jacobsen’s catalysts) minimizes racemization during scale-up .
Q. How do synchrotron techniques enhance crystallographic studies of this compound?
Synchrotron X-ray sources (e.g., APS 24ID-C beamline) provide high-flux, tunable wavelengths for resolving weak diffractions. Data collected at low temperatures (100 K) reduce thermal motion artifacts, enabling precise determination of bond lengths and angles (e.g., β = 106.21° in monoclinic systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
